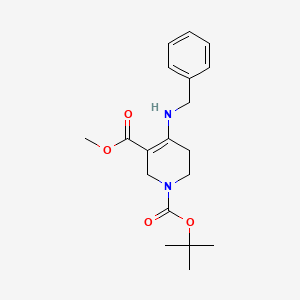

1-tert-butyl 3-methyl 4-(benzylamino)-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate

Description

1-tert-butyl 3-methyl 4-(benzylamino)-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate is a tetrahydropyridine derivative characterized by a bicyclic structure with two ester groups (tert-butyl and methyl) at positions 1 and 3 and a benzylamino substituent at position 4. The compound’s molecular formula is inferred as C₁₈H₂₅N₂O₄ (based on modifications to similar compounds like 1-tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate, which has a molecular weight of 241.29 ). Key features include:

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl 4-(benzylamino)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-11-10-16(15(13-21)17(22)24-4)20-12-14-8-6-5-7-9-14/h5-9,20H,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEWHXQWPVWILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C1)C(=O)OC)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl 4-(benzylamino)-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate typically involves a multi-step process. One common method includes the condensation of 3-methyl-4-(benzylamino)-1,2,5,6-tetrahydropyridine with tert-butyl 1,3-dicarboxylate under solvent-free conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 3-methyl 4-(benzylamino)-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The benzylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects : Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. For instance, studies have shown that certain derivatives can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This is particularly significant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The benzylamino group in this compound may enhance its ability to cross the blood-brain barrier, increasing its potential as a therapeutic agent .

Antioxidant Activity : The compound has been investigated for its antioxidant properties. Antioxidants are crucial in preventing cellular damage caused by reactive oxygen species (ROS). Compounds similar to 1-tert-butyl 3-methyl 4-(benzylamino)-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate have shown promising results in scavenging free radicals, thus contributing to their protective effects against oxidative stress-related diseases .

Organic Synthesis

Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo further transformations makes it a valuable building block in organic synthesis. For example, it can be used to create more complex structures through reactions such as amination and acylation .

Catalytic Applications : The presence of the tert-butyl and benzyl groups allows this compound to act as a ligand in catalysis. It has potential applications in asymmetric synthesis where chiral catalysts are required to produce enantiomerically pure compounds. This is especially relevant in pharmaceutical chemistry where the chirality of drug molecules significantly affects their efficacy and safety profiles .

Material Science

Polymer Additive : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under heat and light exposure. This application is particularly relevant for materials used in packaging and construction .

Nanocomposite Development : Recent studies have explored the use of this compound in developing nanocomposites with enhanced electrical and thermal properties. By integrating it into nanostructured materials, researchers aim to create composites that exhibit superior performance for applications in electronics and energy storage systems .

Case Studies

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 4-(benzylamino)-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the tetrahydropyridine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituents, molecular properties, and applications:

Key Observations from Comparative Analysis:

Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano in ) increase thermal stability and reactivity, whereas electron-donating groups (e.g., benzylamino in the target compound) may enhance binding to biological targets . Bulkier esters (tert-butyl vs. methyl or ethyl) improve steric protection, reducing unwanted side reactions during synthesis .

Synthetic Utility: The target compound’s benzylamino group could be introduced via nucleophilic substitution or reductive amination, as seen in fluoroanilino derivatives . Analogs like 1-tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate are commercially available, suggesting scalable synthesis routes .

Biological Relevance: Tetrahydropyridines with aromatic substituents (e.g., MPTP in ) are linked to neurotoxicity, but functionalization with polar groups (e.g., hydroxymethyl in ) may mitigate toxicity while retaining bioactivity. The target compound’s benzylamino group resembles ligands for muscarinic acetylcholine receptors, as seen in arecoline-derived PET tracers .

Stability and Storage: Compounds with tert-butyl esters (e.g., target compound) require refrigeration due to hydrolytic sensitivity , whereas nitro/cyano-substituted analogs exhibit higher thermal stability .

Biological Activity

1-tert-butyl 3-methyl 4-(benzylamino)-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₄N₂O₄

- Molecular Weight : 320.39 g/mol

- CAS Number : Not widely documented in the literature but can be referenced through related compounds.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Its potential activities include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage due to neurotoxins.

- Anti-inflammatory Properties : It has shown potential in reducing inflammation in various biological models.

The mechanisms through which 1-tert-butyl 3-methyl 4-(benzylamino)-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate exerts its effects include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound can reduce oxidative damage.

- Modulation of Neurotransmitter Levels : It may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.

- Cytokine Regulation : The compound appears to modulate the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant reduction in ROS | |

| Neuroprotective | Protection against neurotoxins | |

| Anti-inflammatory | Decreased cytokine levels |

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction of cell death induced by oxidative stress. The results indicated a protective effect against glutamate-induced toxicity, suggesting potential applications in neurodegenerative diseases.

Case Study 2: Anti-inflammatory Properties

In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-tert-butyl 3-methyl 4-(benzylamino)-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via a one-pot two-step reaction involving condensation and cyclization steps, similar to methods used for tetrahydroimidazo[1,2-a]pyridine derivatives . Key intermediates should be isolated and characterized using -NMR and -NMR to confirm regioselectivity and functional group integrity. For example, tert-butyl and methyl ester groups typically show distinct carbonyl signals at ~165–175 ppm in -NMR . IR spectroscopy (e.g., C=O stretches at 1700–1750 cm) and HRMS (mass accuracy <5 ppm) further validate structural assignments .

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer : Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for cyclization) and temperature gradients (e.g., 0°C for imine formation, 80°C for ring closure) to minimize side reactions . Monitor reaction progress via TLC or LC-MS. For sterically hindered intermediates, catalytic bases like DMAP or DBU can enhance reaction efficiency by deprotonating tertiary amines .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing the tetrahydropyridine core?

- Methodological Answer : Use chiral auxiliaries or enantioselective catalysis (e.g., Pd-catalyzed asymmetric hydrogenation) to control configuration at the 4-(benzylamino) position . Single-crystal X-ray diffraction (as in ) resolves ambiguities in spatial orientation, with torsion angles (<5° deviations) confirming ring puckering and substituent alignment . Computational methods (DFT or MD simulations) predict steric clashes and guide substituent modifications to enhance stereochemical purity .

Q. How can spectroscopic data discrepancies between synthetic batches be systematically resolved?

- Methodological Answer : Cross-validate -NMR shifts using deuterated solvents (CDCl or DMSO-d) and internal standards (TMS). For overlapping signals, apply 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations . If HRMS data conflicts with theoretical values (e.g., isotopic patterns), recalibrate the instrument using certified reference standards and re-analyze under high-resolution conditions .

Q. What computational models predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions at the 4-(benzylamino) site. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic attack sites . Pair with Molecular Dynamics (MD) simulations to assess solvent effects on reaction kinetics, particularly for tert-butyl group steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.